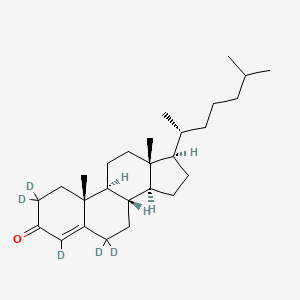

Cholestenone-d5

Description

BenchChem offers high-quality Cholestenone-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholestenone-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H44O |

|---|---|

Molecular Weight |

389.7 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-2,2,4,6,6-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i9D2,13D2,17D |

InChI Key |

NYOXRYYXRWJDKP-WXOWQUKUSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cholestenone-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cholestenone-d5, a deuterated analog of Cholestenone. This document details its chemical and physical properties, applications in quantitative analysis, and its biological relevance in the context of its non-deuterated counterpart. Experimental protocols for its use as an internal standard in mass spectrometry-based analyses are provided, along with a visualization of a key signaling pathway influenced by Cholestenone.

Core Properties of Cholestenone-d5

Cholestenone-d5 is a stable isotope-labeled form of 4-Cholesten-3-one, an oxidized derivative of cholesterol. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for accurate quantification of endogenous Cholestenone and related sterols in complex biological matrices.

Chemical and Physical Data

The following table summarizes the key quantitative data for Cholestenone-d5, compiled from various suppliers.

| Property | Value | Source(s) |

| Synonyms | 4-Cholesten-3-one-d5, 3-Keto-4-cholestene-d5, Deuterated Cholestenone | [1][2][3] |

| Molecular Formula | C₂₇H₃₉D₅O | [1][2] |

| Molecular Weight | 389.67 g/mol | [1] |

| Exact Mass | 389.68 Da | [2] |

| CAS Number | 72560-60-2 | [1][2][3] |

| Chemical Purity | ≥97% | [2] |

| Appearance | White to off-white solid | [3] |

| Storage | Store at -20°C, protected from light and moisture. | [2][3] |

Applications in Quantitative Analysis

The primary application of Cholestenone-d5 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise measurement of unlabeled Cholestenone and other sterols.[3][4] IDMS is considered a gold standard for quantitative analysis due to its ability to correct for sample loss during preparation and for variations in instrument response.[4]

Mass Spectrometry

Table of Inferred MRM Transitions for Cholestenone and Cholestenone-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Inferred |

| Cholestenone | 385.3 | 147.1, 161.1, 229.2 |

| Cholestenone-d5 | 390.3 | 147.1, 161.1, 234.2 |

Note: Product ions are inferred based on the common fragmentation patterns of sterols and may need to be empirically determined for a specific instrument and conditions.

Experimental Protocols

The following sections outline a general workflow for the quantitative analysis of sterols using Cholestenone-d5 as an internal standard by LC-MS/MS.

Sample Preparation (Lipid Extraction and Saponification)

This protocol is a generalized procedure for extracting sterols from biological samples such as plasma or cultured cells.[4][7][8]

-

Sample Collection: Collect biological samples (e.g., 200 µL of plasma).

-

Internal Standard Spiking: Add a known amount of Cholestenone-d5 in a suitable solvent (e.g., ethanol) to the sample at the earliest stage of preparation.

-

Lipid Extraction: Perform a lipid extraction using a solvent system such as chloroform/methanol (2:1, v/v) or methanol/dichloromethane.[4][8]

-

Saponification (Optional): To analyze total sterols (both free and esterified), perform saponification to hydrolyze the steryl esters. Add an ethanolic solution of potassium hydroxide (KOH) and incubate at room temperature or elevated temperatures. This step can be omitted for the analysis of free sterols only.[4]

-

Extraction of Non-saponifiable Lipids: After saponification, extract the free sterols using a non-polar solvent like hexane or diethyl ether.

-

Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).[4]

LC-MS/MS Analysis

This section outlines a general LC-MS/MS method for the analysis of sterols.[9][10]

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for sterol separation.

-

Mobile Phase: A gradient of methanol, acetonitrile, and water with additives like formic acid or ammonium acetate is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

-

Mass Spectrometry (MS):

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Data Analysis: The concentration of the endogenous analyte is calculated by comparing the peak area ratio of the analyte to the internal standard (Cholestenone-d5) against a calibration curve.

-

Caption: A generalized workflow for the quantitative analysis of sterols.

Biological Role and Signaling Pathways of Cholestenone

While Cholestenone-d5 is primarily used as a research tool, its non-deuterated counterpart, Cholestenone, has been shown to exert biological effects. As an oxidation product of cholesterol, it can influence the properties of cell membranes and modulate cellular signaling pathways.

Impact on Lipid Rafts and EGFR Signaling

One of the key mechanisms through which Cholestenone affects cell signaling is by altering the integrity of lipid rafts.[11][12] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling molecules.[13][14]

Studies have shown that Cholestenone can disrupt these lipid rafts, which in turn can modulate the activity of raft-associated proteins, such as the Epidermal Growth Factor Receptor (EGFR).[11][12] In breast cancer cells, treatment with 4-cholesten-3-one has been found to reduce the expression of EGFR within membrane rafts.[11] This is significant as the localization of EGFR in lipid rafts is often associated with its activation and downstream signaling that promotes cell proliferation and migration.[15][16]

The diagram below illustrates the proposed mechanism by which Cholestenone impacts the EGFR signaling pathway through the disruption of lipid rafts.

Caption: The proposed mechanism of Cholestenone's effect on EGFR signaling.

Synthesis

While detailed synthetic procedures for Cholestenone-d5 are proprietary to commercial suppliers, the general synthesis of Cholestenone can be achieved through the oxidation of cholesterol.[17] The deuterated version would likely be synthesized from a deuterated cholesterol precursor or through a process involving deuterium exchange reactions. A published method for the synthesis of a fluorescently labeled cholestenone analog involved a ruthenium-catalyzed Oppenauer-type oxidation of the corresponding labeled cholesterol.[18]

Conclusion

Cholestenone-d5 is an indispensable tool for researchers in the fields of lipidomics, clinical chemistry, and drug development. Its utility as an internal standard enables the accurate and precise quantification of Cholestenone and other sterols, which is crucial for understanding their roles in health and disease. The biological activity of its non-deuterated form, particularly its influence on membrane microdomains and cell signaling, highlights the importance of studying these cholesterol metabolites. The experimental protocols and conceptual frameworks presented in this guide are intended to support the research community in their investigations involving Cholestenone-d5 and related compounds.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Cholestenone (2,2,4,6,6-Dâ , 98%) - Cambridge Isotope LaboratoriesDLM-8276-0.1 [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. forensicrti.org [forensicrti.org]

- 7. lipidmaps.org [lipidmaps.org]

- 8. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-cholesten-3-one decreases breast cancer cell viability and alters membrane raft-localized EGFR expression by reducing lipogenesis and enhancing LXR-dependent cholesterol transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lipid raft - Wikipedia [en.wikipedia.org]

- 15. Cholesterol suppresses spontaneous activation of EGFR-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cholesterol depletion inhibits epidermal growth factor receptor transactivation by angiotensin II in vascular smooth muscle cells: role of cholesterol-rich microdomains and focal adhesions in angiotensin II signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. Enzymatic Oxidation of Cholesterol: Properties and Functional Effects of Cholestenone in Cell Membranes | PLOS One [journals.plos.org]

Cholestenone-d5: A Technical Guide for Researchers

An In-depth Examination of the Core Chemical Properties and Applications of Deuterated Cholestenone

This technical guide provides a comprehensive overview of the chemical and physical properties of Cholestenone-d5, a deuterated analog of cholestenone. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document summarizes key quantitative data, outlines general experimental applications, and provides visual representations of its utility in analytical workflows.

Core Chemical and Physical Properties

Cholestenone-d5, also known as 4-Cholesten-3-one-d5, is a synthetic, deuterated form of cholestenone, an oxidation product of cholesterol.[1] The incorporation of five deuterium atoms into the cholestenone structure results in a higher molecular weight compared to its non-deuterated counterpart, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for Cholestenone-d5.

| Identifier | Value | Source(s) |

| CAS Number | 72560-60-2 | [1][3][4] |

| Synonyms | 4-Cholesten-3-one-d5, 3-Keto-4-cholestene-d5, Deuterated Cholestenone | [1][3][4] |

| Chemical Property | Value | Source(s) |

| Molecular Formula | C₂₇D₅H₃₉O or C₂₇H₃₉D₅O | [3][4][5] |

| Molecular Weight | 389.67 g/mol or 389.68 g/mol | [3][4][6] |

| Chemical Purity | Typically ≥97% | [3][6] |

| Isotopic Purity | Typically 98% (for 2,2,4,6,6-D₅) | [3] |

| Physical Property | Value | Source(s) |

| Form | Neat/Solid | [3] |

| Storage Temperature | Room temperature, away from light and moisture. For stock solutions: -80°C for 6 months or -20°C for 1 month. | [1][3] |

Experimental Applications and Protocols

Cholestenone-d5 is primarily utilized as an internal standard or tracer in analytical chemistry, particularly in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][7] The use of a deuterated standard is a well-established method to improve the accuracy and precision of quantitative analyses by correcting for sample loss during preparation and variations in instrument response.[1]

General Protocol for Quantitative Analysis using LC-MS/MS with Cholestenone-d5 as an Internal Standard

The following outlines a general workflow for the quantification of endogenous cholestenone in a biological matrix.

-

Sample Preparation:

-

A known amount of Cholestenone-d5 is spiked into the biological sample (e.g., plasma, tissue homogenate) as an internal standard.

-

The sample undergoes an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte of interest (cholestenone) and the internal standard.

-

The extracted sample is then reconstituted in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

-

The analyte and internal standard are separated chromatographically.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both cholestenone and Cholestenone-d5.

-

-

Data Analysis:

-

The peak areas of the analyte and the internal standard are measured.

-

A calibration curve is generated by analyzing a series of standards with known concentrations of cholestenone and a fixed concentration of Cholestenone-d5.

-

The concentration of cholestenone in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key concepts related to Cholestenone-d5.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cholestenone (2,2,4,6,6-Dâ , 98%) - Cambridge Isotope LaboratoriesDLM-8276-0.1 [isotope.com]

- 4. 4-CHOLESTEN-3-ONE-2,2,4,6,6-d5 | CAS 72560-60-2 | Steraloids Inc. [steraloids.com]

- 5. 4-胆甾烯-3-酮-D5_用途_分子量_结构式_CAS号【72560-60-2】_化源网 [chemsrc.com]

- 6. CHOLESTENONE | Eurisotop [eurisotop.com]

- 7. medchemexpress.cn [medchemexpress.cn]

An In-depth Technical Guide to the Synthesis and Purification of Cholestenone-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cholestenone-d5 (specifically, 2,2,4,6,6-pentadeutero-cholest-4-en-3-one), an important isotopically labeled internal standard for use in mass spectrometry-based quantitative analysis. This document outlines a feasible synthetic route, detailed purification protocols, and key analytical data.

Physicochemical Properties

Quantitative data for Cholestenone-d5 is summarized in Table 1. This information is critical for accurate experimental design and data interpretation.

| Property | Value | Reference |

| Chemical Name | 2,2,4,6,6-pentadeutero-cholest-4-en-3-one | [1] |

| Synonyms | 4-Cholesten-3-one-d5, 3-Keto-4-cholestene-d5 | [1] |

| Molecular Formula | C₂₇H₃₉D₅O | [1] |

| Molecular Weight | 389.68 g/mol | [1] |

| CAS Number | 72560-60-2 (labeled) | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 79 - 82 °C (for unlabeled) | [2] |

| Chemical Purity | ≥97% | [1] |

| Isotopic Purity | ≥98% Deuterium | |

| Solubility | Soluble in acetone, methanol, chloroform |

Synthesis of Cholestenone-d5

The synthesis of Cholestenone-d5 can be achieved through a base-catalyzed deuterium exchange reaction on unlabeled cholestenone. This method is efficient for introducing deuterium atoms at the α-positions to the carbonyl group.[3][4]

Proposed Synthetic Pathway: Base-Catalyzed Deuterium Exchange

The proposed pathway involves the enolization of cholestenone in the presence of a deuterated solvent and a base, leading to the exchange of protons for deuterons at the C2, C4, and C6 positions.

Experimental Protocol: Base-Catalyzed Deuterium Exchange

This protocol is a representative procedure based on established methods for deuterium exchange in ketones.[4] Optimization may be required to achieve desired yields and isotopic enrichment.

Materials:

-

Cholest-4-en-3-one (unlabeled)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium metal (Na)

-

Anhydrous dioxane

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Deuteroxide (NaOD) solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), carefully add small pieces of sodium metal to an excess of deuterium oxide (D₂O) at 0 °C. The reaction is exothermic and produces deuterium gas. Allow the reaction to proceed until all the sodium has reacted to form a solution of NaOD in D₂O.

-

Deuterium Exchange Reaction: To a solution of cholest-4-en-3-one in anhydrous dioxane, add the freshly prepared NaOD/D₂O solution.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the deuterium exchange by taking small aliquots, quenching with H₂O, extracting with diethyl ether, and analyzing by mass spectrometry to determine the extent of deuteration. The reaction is typically run for 24-48 hours.

-

Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Neutralize the mixture by careful addition of DCl in D₂O.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Cholestenone-d5.

Quantitative Data (Expected):

| Parameter | Expected Value |

| Yield | 70-90% |

| Isotopic Purity | >98% D₅ |

Purification of Cholestenone-d5

The crude Cholestenone-d5 can be purified using a combination of column chromatography and recrystallization to achieve high chemical and isotopic purity.[5]

Purification Workflow

Experimental Protocol: Column Chromatography

Materials:

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the crude Cholestenone-d5 in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 5% ethyl acetate in hexane and gradually increase to 20% ethyl acetate. The exact gradient should be optimized based on TLC analysis of the crude mixture.

-

Fraction Collection: Collect fractions and monitor the separation using TLC.

-

Analysis and Pooling: Analyze the fractions by TLC to identify those containing the pure product. Pool the pure fractions.

-

Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to yield purified Cholestenone-d5.

Experimental Protocol: Recrystallization

Materials:

-

Anhydrous ethanol

-

Methanol

Procedure:

-

Dissolution: Dissolve the purified Cholestenone-d5 from column chromatography in a minimal amount of hot anhydrous ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

-

Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to obtain pure, crystalline Cholestenone-d5.

Quantitative Data (Purification):

| Parameter | Purity Level |

| After Column | >98% |

| After Recrystallization | >99% |

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Cholestenone-d5. The following data for unlabeled cholestenone is provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (of unlabeled Cholestenone): The ¹H NMR spectrum of cholestenone shows characteristic signals for the steroid backbone. In Cholestenone-d5, the signals corresponding to the protons at positions 2, 4, and 6 would be absent or significantly reduced.

-

¹³C NMR (of unlabeled Cholestenone): The ¹³C NMR spectrum provides information on the carbon skeleton. In the deuterated analogue, the carbons at positions 2, 4, and 6 will show coupling to deuterium, resulting in multiplets and a decrease in signal intensity in a proton-decoupled spectrum. The chemical shifts for unlabeled cholestenone are provided in Table 2 for reference.[6]

Table 2: ¹³C NMR Chemical Shifts of Unlabeled Cholestenone [6]

| Carbon No. | Chemical Shift (ppm) | Carbon No. | Chemical Shift (ppm) |

| 1 | 35.7 | 15 | 24.2 |

| 2 | 33.9 | 16 | 28.2 |

| 3 | 199.7 | 17 | 56.2 |

| 4 | 123.8 | 18 | 12.1 |

| 5 | 171.6 | 19 | 17.4 |

| 6 | 32.9 | 20 | 35.8 |

| 7 | 32.0 | 21 | 18.7 |

| 8 | 35.6 | 22 | 36.2 |

| 9 | 53.8 | 23 | 23.8 |

| 10 | 38.6 | 24 | 39.5 |

| 11 | 21.0 | 25 | 28.0 |

| 12 | 39.8 | 26 | 22.6 |

| 13 | 42.4 | 27 | 22.8 |

| 14 | 56.0 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of Cholestenone-d5. The electron ionization (EI) mass spectrum of unlabeled cholestenone shows a molecular ion peak (M⁺) at m/z 384. For Cholestenone-d5, the molecular ion peak is expected at m/z 389. The fragmentation pattern can also be used to confirm the location of the deuterium labels.

This technical guide provides a framework for the synthesis and purification of Cholestenone-d5. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical requirements.

References

- 1. Cholestenone (2,2,4,6,6-Dâ , 98%) - Cambridge Isotope LaboratoriesDLM-8276-0.1 [isotope.com]

- 2. Human Metabolome Database: Showing metabocard for Cholestenone (HMDB0000921) [hmdb.ca]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Cholestenone-d5: A Technical Guide to its Certificate of Analysis and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis for Cholestenone-d5, a deuterated analog of Cholestenone. It is designed to assist researchers, scientists, and professionals in drug development in understanding the critical quality attributes of this internal standard and its application in quantitative analytical methods. This document outlines the typical data presented in a certificate of analysis, details the experimental protocols for its characterization and use, and provides visual representations of the analytical workflow.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for Cholestenone-d5 is a crucial document that certifies the quality and purity of the material. The following tables summarize the key quantitative data typically found on a CoA, compiled from various suppliers and analytical methodologies.

Table 1: Physical and Chemical Properties

| Property | Specification |

| Chemical Name | 4-Cholesten-3-one-2,2,4,6,6-d5 |

| Synonyms | 3-Keto-4-cholestene-d5, Deuterated Cholestenone |

| CAS Number | 72560-60-2[1][2] |

| Molecular Formula | C₂₇D₅H₃₉O[1] |

| Molecular Weight | 389.68 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in ethanol, DMSO, and chloroform |

| Storage | Store at -20°C for long-term stability[3] |

Table 2: Analytical Data

| Analysis | Method | Result |

| Chemical Purity | HPLC-UV | ≥98% |

| Isotopic Enrichment | Mass Spectrometry / NMR | ≥98 atom % D |

| Identity Confirmation | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | Conforms to structure |

| Concentration (if sold in solution) | Gravimetric or LC-MS/MS | As specified on the vial |

Experimental Protocols

The accurate quantification of cholesterol and related compounds in biological matrices is paramount in many areas of research and clinical diagnostics. Cholestenone-d5 serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), a gold standard technique for achieving high accuracy and precision.[2][3] The following sections detail the typical experimental protocols for the characterization of Cholestenone-d5 and its use in quantitative assays.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the Cholestenone-d5 standard.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A gradient of acetonitrile and water is typically used.

Procedure:

-

Prepare a standard solution of Cholestenone-d5 in a suitable solvent (e.g., ethanol).

-

Inject the solution onto the HPLC system.

-

Monitor the elution profile at a specific wavelength (e.g., 242 nm).

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Identity Confirmation and Isotopic Enrichment by Mass Spectrometry

Objective: To confirm the molecular weight and determine the isotopic enrichment of Cholestenone-d5.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid or gas chromatograph.

Procedure:

-

Introduce a solution of Cholestenone-d5 into the mass spectrometer.

-

Acquire the full scan mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

The identity is confirmed by the presence of the molecular ion corresponding to the deuterated compound.

-

Isotopic enrichment is determined by comparing the peak intensities of the deuterated species to any residual unlabeled species.

Isotopic Enrichment and Structural Integrity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling and assess isotopic enrichment.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Dissolve the Cholestenone-d5 sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

The absence or significant reduction of signals at the expected positions of deuterium incorporation in the ¹H NMR spectrum confirms the labeling.

-

¹³C NMR can also be used to confirm the structure and the absence of significant impurities.

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry Workflow

Cholestenone-d5 is primarily used as an internal standard for the quantification of cholesterol and its metabolites in biological samples such as serum, plasma, and tissues. The general workflow for such an analysis is depicted below.

Caption: Workflow for cholesterol quantification using Cholestenone-d5 as an internal standard.

Detailed Protocol for Cholesterol Quantification by GC-MS

1. Sample Preparation:

-

Spiking: To a known volume or weight of the biological sample, add a precise amount of Cholestenone-d5 solution as the internal standard.

-

Saponification: To hydrolyze cholesteryl esters to free cholesterol, add methanolic potassium hydroxide and heat the sample.

-

Extraction: After cooling, extract the cholesterol and Cholestenone-d5 using a non-polar solvent like hexane or cyclohexane.

-

Derivatization: Evaporate the solvent and treat the residue with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form the more volatile trimethylsilyl (TMS) ethers.

2. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for sterol analysis (e.g., DB-5ms).

-

Injection: Inject the derivatized sample into the GC.

-

Temperature Program: Use a temperature gradient to separate the cholesterol-TMS ether from other matrix components.

-

Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect specific ions for cholesterol-TMS ether and Cholestenone-d5-TMS ether.

3. Data Analysis:

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled cholesterol and a fixed concentration of Cholestenone-d5. Process these standards in the same manner as the samples.

-

Quantification: Calculate the peak area ratio of the analyte to the internal standard for both the samples and the calibration standards. Determine the concentration of cholesterol in the samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Logical Relationships

While Cholestenone itself is an intermediate in cholesterol metabolism and can influence cellular processes, the deuterated analog, Cholestenone-d5, is primarily synthesized for and utilized in its role as a stable isotope-labeled internal standard. Its biological activity is not its primary function in a research setting. The logical relationship for its use is in the context of quantitative analysis, as illustrated in the workflow diagram above. The core principle is that the deuterated standard behaves chemically and physically identically to the endogenous analyte throughout the sample preparation and analysis, thus correcting for any analyte loss during these steps.

Caption: The logical relationship of using an internal standard in quantitative analysis.

This technical guide provides a foundational understanding of the certificate of analysis for Cholestenone-d5 and its application. For specific research applications, it is imperative to consult detailed, peer-reviewed literature and validate the analytical methods according to the required standards.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Determination of serum cholesterol by isotope dilution mass spectrometry with a benchtop capillary gas chromatograph/mass spectrometer: comparison with the National Reference System's Definitive and Reference Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Deuterated Cholestenone

This guide provides a comprehensive overview of the physical properties of deuterated cholestenone, a critical isotopically labeled analog of cholestenone used in metabolic research, mass spectrometry, and as an internal standard for quantitative analysis. For comparative purposes, data for non-deuterated cholestenone is also presented.

Introduction to Deuterated Cholestenone

Deuterated cholestenone is a form of cholestenone where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This isotopic substitution minimally alters the chemical properties of the molecule but provides a distinct mass signature, making it an invaluable tool for tracer studies in metabolic pathways and as an internal standard in quantitative mass spectrometry-based assays.[1] Cholestenone (cholest-4-en-3-one) itself is a metabolite of cholesterol, primarily formed in the liver.[1][2] It is known to influence membrane dynamics and has been studied for its role in various biological processes, including cell signaling.[2][3] The most commonly available form is Cholestenone-d5, where five hydrogen atoms are substituted with deuterium.[1][4]

Physical and Chemical Properties

The physical properties of deuterated and non-deuterated cholestenone are summarized below. The primary difference lies in the molecular weight due to the presence of deuterium atoms. Other physical properties such as melting point and solubility are expected to be very similar to the non-deuterated form, though specific experimental data for the deuterated compound is limited.

| Property | Deuterated Cholestenone (2,2,4,6,6-D₅) | Non-Deuterated Cholestenone |

| Appearance | Solid[4] | White to Off-White Crystalline Solid[5][6] |

| Molecular Formula | C₂₇D₅H₃₉O[4] | C₂₇H₄₄O[5] |

| Molecular Weight | 389.68 g/mol [4] | 384.64 g/mol [5] |

| Melting Point | Not specified; expected to be similar to non-deuterated form | 79-82 °C[5][7][8] |

| Boiling Point | Not specified | ~451.27 °C (rough estimate)[5] |

| Solubility | Not specified | Ethanol: ~2 mg/mL[6][9], DMSO: ~3.5 mg/mL[9], Chloroform: Sparingly[5] |

| Storage Temperature | Room temperature, away from light and moisture[4] | -20°C[6] |

| Optical Activity | Not specified | [α]23/D +91.0° to +92.5° (c=2 in chloroform)[5][10] |

| UV/Vis (λmax) | Not specified | 242 nm[6] |

| CAS Number | 72560-60-2[4] | 601-57-0[5] |

Experimental Protocols

Synthesis of Deuterated Cholestenone

The synthesis of deuterated cholestenone can be achieved through various methods. A common approach involves the enzymatic oxidation of deuterated cholesterol or the chemical modification of cholestenone to introduce deuterium labels at specific positions.

Method 1: Enzymatic Oxidation of Deuterated Cholesterol

-

Source Material : Obtain or synthesize deuterated cholesterol (e.g., [6,7,7-²H₃]cholesterol).[11]

-

Enzymatic Reaction : Dissolve the deuterated cholesterol in a suitable buffer system containing a co-solvent (like a detergent) to ensure solubility.

-

Enzyme Addition : Introduce cholesterol oxidase, an enzyme that catalyzes the oxidation of the 3β-hydroxyl group of cholesterol and isomerization of the double bond to yield cholest-4-en-3-one.[3][12]

-

Incubation : Maintain the reaction at an optimal temperature (e.g., 37°C) and pH for the enzyme's activity.[13]

-

Extraction : After the reaction is complete, extract the product using an organic solvent such as ethyl acetate or chloroform.

-

Purification : Purify the resulting deuterated cholestenone using chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC).[14]

Method 2: Base-Catalyzed H/D Exchange

-

Starting Material : Dissolve non-deuterated cholestenone in a deuterated solvent such as methanol-d4 (CD₃OD).

-

Catalyst : Add a base catalyst (e.g., sodium deuteroxide, NaOD) to the solution.

-

Exchange Reaction : The base facilitates the exchange of protons for deuterons at the enolizable positions (e.g., C2, C4, C6). Heat or prolonged stirring may be required to drive the exchange to completion.

-

Quenching and Workup : Neutralize the reaction with a deuterated acid (e.g., DCl in D₂O) and extract the product with an organic solvent.

-

Purification : Purify the product via chromatography to remove any unreacted starting material and byproducts.

Characterization Methods

Mass Spectrometry (MS) : Mass spectrometry is essential for confirming the mass increase corresponding to the number of incorporated deuterium atoms.

-

Sample Preparation : Prepare a dilute solution of the deuterated cholestenone in a suitable solvent.

-

Analysis : Use Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis.[15][16]

-

Data Interpretation : Compare the mass spectrum of the deuterated sample to that of an unlabeled cholestenone standard. The molecular ion peak ([M]+) for the deuterated compound should be shifted by the number of deuterium atoms multiplied by the mass difference between deuterium and protium. For Cholestenone-d5, this would be an increase of approximately 5 Da.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the positions of deuterium incorporation.

-

Sample Preparation : Dissolve the sample in a deuterated solvent (e.g., CDCl₃).[13][14]

-

¹H NMR Analysis : In the ¹H NMR spectrum, the signals corresponding to the positions where hydrogen has been replaced by deuterium will disappear or show a significant reduction in integration.[18]

-

¹³C NMR Analysis : In the ¹³C NMR spectrum, the carbon signals at the deuteration sites will show splitting (due to C-D coupling) and a slight upfield shift.[14]

Signaling Pathway and Experimental Workflow Visualization

Cholestenone's Effect on TGF-β Signaling

Cholestenone has been shown to attenuate the responsiveness of cells to Transforming Growth Factor-beta (TGF-β) by inducing the degradation of TGF-β receptors.[2][5][6] This inhibitory action disrupts the canonical Smad signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Cholesten-3-one | 601-57-0 [chemicalbook.com]

- 3. Enzymatic Oxidation of Cholesterol: Properties and Functional Effects of Cholestenone in Cell Membranes | PLOS One [journals.plos.org]

- 4. Cholestenone (2,2,4,6,6-Dâ , 98%) - Cambridge Isotope LaboratoriesDLM-8276-0.1 [isotope.com]

- 5. 4-Cholesten-3-one CAS#: 601-57-0 [m.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Cholest-4-en-3-one | C27H44O | CID 91477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for Cholestenone (HMDB0000921) [hmdb.ca]

- 9. Cholestenone | Endogenous Metabolite | TargetMol [targetmol.com]

- 10. (+)-4-Cholesten-3-one 98 601-57-0 [sigmaaldrich.com]

- 11. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sterol synthesis. Preparation and characterization of fluorinated and deuterated analogs of oxygenated derivatives of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detection of Δ4-3-oxo-steroid 5β-reductase deficiency by LC-ESI-MS/MS measurement of urinary bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

Cholestenone-d5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cholestenone-d5. Ensuring the chemical and isotopic integrity of this deuterated internal standard is paramount for accurate and reproducible results in research and drug development. This document outlines best practices for storage, handling, and assessing stability, drawing from manufacturer recommendations and established principles for deuterated compounds.

Core Stability and Storage Recommendations

Proper storage is critical to maintain the purity and isotopic enrichment of Cholestenone-d5. The following tables summarize the recommended storage conditions for both the solid compound and solutions.

Table 1: Storage Conditions for Solid Cholestenone-d5

| Storage Temperature | Duration | Additional Notes |

| -20°C | Up to 3 years[1][2] | Recommended for long-term storage. |

| 4°C | Up to 2 years[1][2] | Suitable for intermediate-term storage. |

| Room Temperature | Undisclosed | Store away from light and moisture.[2] |

Table 2: Storage Conditions for Cholestenone-d5 in Solvent

| Storage Temperature | Duration | Additional Notes |

| -80°C | Up to 6 months[1] | Recommended for long-term storage of stock solutions. |

| -20°C | Up to 1 month[1] | Suitable for short-term storage of working solutions. |

Handling Precautions:

-

Light Sensitivity: Protect the compound from light.[2]

-

Moisture: Store in a dry environment to prevent hydrolysis and potential H/D back-exchange.[2]

-

Freeze-Thaw Cycles: For solutions, it is advisable to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols: Assessing Stability

While specific stability-indicating assay protocols for Cholestenone-d5 are not publicly available, a general forced degradation study can be conducted to evaluate its stability under various stress conditions. Such studies are essential for identifying potential degradation products and establishing degradation pathways.

Representative Protocol for a Forced Degradation Study

This protocol outlines a general procedure for stress testing Cholestenone-d5. The extent of degradation should ideally be between 5-20% to avoid the formation of secondary degradants.[3]

1. Preparation of Stock Solution:

- Prepare a stock solution of Cholestenone-d5 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]

2. Stress Conditions:

- Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl.[3] Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

- Basic Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH.[3] Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. Given that the deuterium labels on steroids can be in base-sensitive positions, careful monitoring for H/D exchange is crucial under basic conditions.

- Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified time.

- Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C) in a calibrated oven.

- Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[3] A control sample should be protected from light.

3. Sample Analysis:

- At each time point, withdraw an aliquot of the stressed sample.

- If necessary, neutralize the sample.

- Dilute the sample to a suitable concentration for analysis.

- Analyze the sample using a validated stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (HPLC-UV/MS), to separate and identify the parent compound and any degradation products.

4. Data Evaluation:

- Calculate the percentage of degradation of Cholestenone-d5.

- Characterize the degradation products using mass spectrometry and comparison with potential known degradants.

- Assess the mass balance to account for all the material after degradation.

Visualizing Workflows and Pathways

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of Cholestenone-d5.

Hypothetical Degradation Pathway

The primary degradation pathways for steroidal ketones often involve oxidation or rearrangement of the steroid nucleus, particularly under harsh acidic, basic, or oxidative conditions.

Caption: Potential degradation pathways for Cholestenone-d5.

Conclusion

The stability of Cholestenone-d5 is crucial for its function as an internal standard. Adherence to the recommended storage conditions, particularly protection from light, moisture, and extreme temperatures, will ensure its long-term integrity. For applications requiring the highest level of certainty, conducting forced degradation studies can provide valuable insights into its stability profile under specific experimental conditions. This allows researchers to confidently use Cholestenone-d5 in their analytical workflows, leading to more accurate and reliable quantitative results.

References

A Technical Guide to the Mechanism of Cholestenone-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core mechanism, application, and technical considerations of using Cholestenone-d5 as an internal standard in quantitative mass spectrometry. By leveraging the principles of isotope dilution, this stable isotope-labeled compound serves as a gold standard for achieving the highest levels of accuracy and precision in bioanalytical assays.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The fundamental mechanism behind the efficacy of Cholestenone-d5 as an internal standard is Isotope Dilution Mass Spectrometry (IDMS). This technique is universally recognized for its ability to produce highly accurate and precise measurements by correcting for analytical variability.[1][2]

The process relies on the addition of a known quantity of an isotopically labeled version of the analyte—in this case, Cholestenone-d5—to a sample at the very beginning of the analytical workflow.[1] Cholestenone-d5 is an ideal internal standard because it is chemically and physically almost identical to its unlabeled, or "native," counterpart, cholestenone.[2] This near-identical nature ensures that it behaves the same way as the native analyte during every step of the process, including:

-

Sample Extraction and Cleanup: Any loss of the target analyte during extraction from complex matrices like plasma or serum will be mirrored by a proportional loss of the Cholestenone-d5 standard.[1]

-

Chromatographic Separation: In both liquid chromatography (LC) and gas chromatography (GC), the deuterated standard co-elutes with the native analyte, experiencing the same chromatographic conditions.[1] While minor retention time shifts can sometimes occur with highly deuterated compounds, the effect is generally minimal.[3][4]

-

Ionization and Detection: Both the analyte and the internal standard are subjected to the same ionization efficiency and potential matrix effects (e.g., ion suppression or enhancement) within the mass spectrometer's ion source.[2][4]

The key distinction lies in their mass. The five deuterium atoms in Cholestenone-d5 make it five mass units heavier than native cholestenone. This mass difference allows the mass spectrometer to detect and differentiate between the two compounds simultaneously based on their unique mass-to-charge (m/z) ratios.[2]

Because any procedural variations affect both compounds equally, the ratio of the native analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration. This stable ratio is used to construct a calibration curve and accurately determine the concentration of the analyte in the unknown sample, effectively canceling out most sources of analytical error.

Physicochemical and Mass Spectrometric Data

The utility of Cholestenone-d5 is defined by its specific physical and chemical properties, which are summarized below.

| Property | Value | Source |

| Trivial Name | Deuterated Cholestenone; 4-Cholesten-3-one-d5 | [5][6] |

| Chemical Formula | C₂₇D₅H₃₉O | [6][7] |

| Molecular Weight | 389.67 g/mol | [6][7] |

| Labeled CAS Number | 72560-60-2 | [5][7] |

| Unlabeled CAS Number | 601-57-0 | [7] |

| Isotopic Purity | Typically ≥97-98% | [1][7] |

| Applications | Clinical Mass Spectrometry, Metabolism, Metabolomics | [7] |

For quantitative analysis, specific ions of both the analyte and the internal standard are monitored. The table below provides illustrative m/z values for the analysis of cholestenone using Cholestenone-d5.

| Compound | Analysis Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| Cholestenone (Analyte) | LC-MS/MS (MRM) | 385.3 | Fragment 1 |

| Cholestenone-d5 (IS) | LC-MS/MS (MRM) | 390.3 | Corresponding Fragment 1 |

| Cholestenone-TMS (Analyte) | GC-MS (SIM) | 456.4 | N/A |

| Cholestenone-d5-TMS (IS) | GC-MS (SIM) | 461.4 | N/A |

| Note: Specific product ions for MS/MS analysis and derivatization choices for GC-MS would be determined during method development. |

Generalized Experimental Protocol

The following protocol outlines a typical workflow for the quantification of a steroidal analyte (e.g., cholestenone or cholesterol) in a biological matrix using Cholestenone-d5 as an internal standard. This protocol is based on established isotope dilution methods.[8][9][10][11]

A. Reagent and Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of the certified reference standard (analyte) and Cholestenone-d5 (Internal Standard, IS) in an appropriate organic solvent (e.g., ethanol, methanol).

-

Working Standard Solutions: Create a series of calibration standards by serially diluting the analyte stock solution.

-

Internal Standard Spiking Solution: Prepare a working solution of Cholestenone-d5 at a fixed concentration that provides a robust signal in the mass spectrometer.

B. Sample Preparation

-

Aliquoting: Pipette a precise volume of the unknown sample (e.g., 100 µL of serum), calibration standards, and quality control (QC) samples into labeled tubes.

-

Internal Standard Spiking: Add a precise volume of the Cholestenone-d5 working solution to every tube (except for "double blank" samples used to check for interferences). Vortex briefly.

-

Hydrolysis (for total sterol analysis): If measuring total cholesterol/sterols, add an alcoholic potassium hydroxide solution to hydrolyze the sterol esters. Incubate as required (e.g., at 60°C for 1 hour).[8][9]

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., hexane or a cyclohexane mixture) to each tube to extract the analyte and IS from the aqueous matrix.[9] Vortex vigorously and centrifuge to separate the layers.

-

Evaporation: Carefully transfer the organic (upper) layer to a new set of tubes and evaporate the solvent to dryness under a gentle stream of nitrogen.

C. Derivatization (Primarily for GC-MS Analysis)

-

To enhance volatility and thermal stability for GC-MS, reconstitute the dried extract in a derivatizing agent (e.g., BSTFA) to convert the sterols into their trimethylsilyl (TMS) ether derivatives.[8][11] Incubate to ensure complete reaction.

-

For LC-MS analysis, this step is often not required.[9] Reconstitute the dried extract in the mobile phase.

D. Instrumental Analysis (LC-MS/MS or GC-MS)

-

Injection: Inject a small volume of the reconstituted sample onto the chromatographic system.

-

Separation: The analyte and the co-eluting Cholestenone-d5 are separated from other matrix components on an analytical column (e.g., a C18 column for LC or a capillary column for GC).[9][12]

-

Detection: The mass spectrometer is operated in a specific mode, such as Selected Ion Monitoring (SIM) for GC-MS or Multiple Reaction Monitoring (MRM) for LC-MS/MS, to detect the pre-defined m/z values for both the analyte and the internal standard.[9]

E. Data Processing and Quantification

-

Peak Integration: Integrate the peak areas for the analyte and the internal standard in each injection.

-

Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area) for all standards, QCs, and unknown samples.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples by interpolating their measured peak area ratios from the calibration curve.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the logical principle of correction using an internal standard.

Caption: High-level workflow for quantification using a deuterated internal standard.

Caption: How the analyte/IS ratio corrects for common sources of analytical error.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myadlm.org [myadlm.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4-CHOLESTEN-3-ONE-2,2,4,6,6-d5 | CAS 72560-60-2 | Steraloids Inc. [steraloids.com]

- 7. Cholestenone (2,2,4,6,6-Dâ , 98%) - Cambridge Isotope LaboratoriesDLM-8276-0.1 [isotope.com]

- 8. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Determination of serum cholesterol by isotope dilution mass spectrometry with a benchtop capillary gas chromatograph/mass spectrometer: comparison with the National Reference System's Definitive and Reference Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Total cholesterol in serum determined by isotope dilution/mass spectrometry, with liquid-chromatographic separation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cholestenone-d5 in Advancing Lipidomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of lipidomics, dedicated to the comprehensive study of lipids in biological systems, has seen remarkable advancements, largely driven by the precision and sensitivity of mass spectrometry-based techniques. The accuracy of quantitative lipidomics heavily relies on the use of stable isotope-labeled internal standards. This guide focuses on the critical application of Cholestenone-d5 as an internal standard for the precise quantification of sterols, particularly 4-Cholesten-3-one, an important intermediate in cholesterol metabolism. This document provides a detailed overview of its application, experimental protocols, and the broader context of its utility in studying metabolic pathways.

Core Application: Isotope Dilution Mass Spectrometry for Sterol Quantification

Cholestenone-d5 is a deuterated form of Cholestenone (4-Cholesten-3-one). Its primary and most vital role in lipidomics is to serve as an internal standard for the accurate quantification of endogenous levels of Cholestenone and structurally similar sterols in various biological matrices, such as plasma, serum, cells, and tissues.[1] The principle of this application lies in isotope dilution mass spectrometry, a gold-standard analytical technique.

By introducing a known amount of Cholestenone-d5 into a sample at the beginning of the experimental workflow, it co-processes with the endogenous, non-labeled analyte. Any sample loss during extraction, purification, and analysis affects both the labeled standard and the endogenous analyte equally. The ratio of the mass spectrometric signal of the endogenous analyte to the labeled standard is then used to calculate the precise concentration of the analyte, correcting for experimental variability. This method significantly enhances the accuracy, precision, and reproducibility of quantitative lipid analysis.

Quantitative Analysis Performance

The use of Cholestenone-d5 in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly sensitive and specific quantification. The following table summarizes typical performance characteristics for such an assay, based on data for structurally similar analytes.[2][3]

| Parameter | Typical Value | Description |

| Linear Range | 0.5 - 200 ng/mL | The concentration range over which the assay is accurate, precise, and linear.[2] |

| Linearity (R²) | > 0.99 | A measure of how well the calibration curve fits a linear regression model. |

| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[4] |

| Precision (%RSD) | < 15% | The relative standard deviation, indicating the closeness of repeated measurements. |

| Accuracy (%Recovery) | 85 - 115% | The closeness of the measured concentration to the true concentration. |

Experimental Protocols

A typical workflow for the quantification of Cholestenone using Cholestenone-d5 involves sample preparation (including lipid extraction and purification) followed by LC-MS/MS analysis.

Sample Preparation and Lipid Extraction

The following protocol is a modified Bligh-Dyer method suitable for extracting sterols from cell cultures or plasma.[5][6][7]

Materials:

-

Biological sample (e.g., 200 µL plasma or 1x10^6 cells)

-

Phosphate-buffered saline (PBS)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Cholestenone-d5 internal standard solution (concentration to be determined based on expected analyte levels)

-

Glass centrifuge tubes with Teflon-lined caps

Procedure:

-

To a glass centrifuge tube, add the biological sample.

-

Add a known amount of Cholestenone-d5 internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.

-

Add 3 mL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Vortex the mixture vigorously for 1 minute.

-

Add 1 mL of chloroform and vortex for 30 seconds.

-

Add 1 mL of water and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the organic extract under a gentle stream of nitrogen gas.

Solid-Phase Extraction (SPE) for Sterol Fraction Purification

To remove interfering lipids, the extracted sample is further purified using SPE.[5][8]

Materials:

-

Dried lipid extract from the previous step

-

Silica SPE cartridge (e.g., 100 mg)

-

Hexane

-

Toluene

-

Isopropanol

-

SPE vacuum manifold

Procedure:

-

Condition the silica SPE cartridge by washing with 2 mL of hexane.

-

Redissolve the dried lipid extract in 1 mL of toluene.

-

Apply the redissolved sample to the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of hexane to elute non-polar lipids like cholesteryl esters. Discard the eluate.

-

Elute the sterol fraction with 8 mL of 30% isopropanol in hexane. Collect this fraction.

-

Dry the collected sterol fraction under a stream of nitrogen gas.

-

Reconstitute the dried sterols in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

LC-MS/MS Analysis

The purified sterol fraction is analyzed by LC-MS/MS, typically using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5][8]

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid

-

Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic sterols, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion pairs (transitions) for Cholestenone and Cholestenone-d5 need to be optimized on the specific instrument. The precursor ions will be the protonated molecules [M+H]⁺.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cholestenone | 385.3 | To be determined empirically |

| Cholestenone-d5 | 390.3 | To be determined empirically |

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the quantification of Cholestenone using Cholestenone-d5 as an internal standard.

References

- 1. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS quantification of 7α-hydroxy-4-cholesten-3-one (C4) in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lipidmaps.org [lipidmaps.org]

- 6. lipidmaps.org [lipidmaps.org]

- 7. lipidmaps.org [lipidmaps.org]

- 8. lipidmaps.org [lipidmaps.org]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An LC-MS/MS Method for the Quantification of Cholestenone-d5

This application note provides a detailed protocol for the quantification of Cholestenone-d5 in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cholestenone-d5, a deuterated stable isotope of Cholestenone, is commonly used as an internal standard in quantitative bioanalysis for its parent compound, an intermediate in cholesterol metabolism and a potential biomarker for certain diseases. This method is intended to serve as a robust starting point for researchers developing and validating their own quantitative assays.

Introduction

Cholestenone is an oxidized derivative of cholesterol and plays a role in various physiological and pathological processes. Accurate quantification of Cholestenone in biological samples is crucial for understanding its role in lipid metabolism and disease. The use of a stable isotope-labeled internal standard, such as Cholestenone-d5, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method. This document outlines a comprehensive LC-MS/MS workflow for the analysis of Cholestenone-d5, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Materials and Reagents

-

Cholestenone-d5 (stable isotope internal standard)

-

Cholestenone (analytical standard)

-

HPLC-grade methanol, acetonitrile, isopropanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Biological matrix (e.g., plasma, serum, tissue homogenate)

Standard Solution Preparation

Prepare stock solutions of Cholestenone and Cholestenone-d5 in methanol at a concentration of 1 mg/mL. From these, prepare a series of working standard solutions of Cholestenone by serial dilution with methanol to create a calibration curve (e.g., 1-1000 ng/mL). Prepare a working internal standard solution of Cholestenone-d5 in methanol at a concentration appropriate for spiking into samples (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.

-

Aliquot 100 µL of the plasma or serum sample into a microcentrifuge tube.

-

Spike in the working solution of Cholestenone-d5.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of these analytes.

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[1]

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Collision Gas: Argon.

Quantitative Data

The following tables summarize the suggested starting parameters for the LC-MS/MS analysis of Cholestenone and Cholestenone-d5. Note: These parameters should be optimized for the specific instrument being used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 50 |

| 1.0 | 50 |

| 8.0 | 98 |

| 10.0 | 98 |

| 10.1 | 50 |

| 12.0 | 50 |

Table 2: Mass Spectrometry Parameters (Suggested Starting Points)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cholestenone | Requires empirical determination | Requires empirical determination | Requires optimization |

| Cholestenone-d5 | Requires empirical determination | Requires empirical determination | Requires optimization |

Note: The precursor ion for Cholestenone in positive ESI mode will be [M+H]+. The exact m/z values for precursor and product ions for both Cholestenone and Cholestenone-d5 need to be determined by direct infusion of the standards into the mass spectrometer. Collision energies must be optimized for each transition to achieve the best sensitivity.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for LC-MS/MS analysis of Cholestenone-d5.

Caption: Logical relationship for quantification using an internal standard.

References

Application Note: Sample Preparation for the Quantitative Analysis of 4-Cholesten-3-one using Cholestenone-d5

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Cholesten-3-one (Cholestenone) is a key intermediate in cholesterol metabolism and bile acid synthesis. Its accurate quantification in biological matrices is crucial for studies related to lipid metabolism, liver function, and various metabolic disorders. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides the high sensitivity and selectivity required for this analysis. The use of a stable isotope-labeled internal standard, such as Cholestenone-d5, is essential for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[1]

This application note provides detailed protocols for the extraction and preparation of samples from biological fluids (e.g., plasma, serum) for the quantitative analysis of cholestenone using Cholestenone-d5 as an internal standard. Two primary extraction techniques are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

Principle: LLE is a classic sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For cholestenone, a nonpolar analyte, this method efficiently separates it from polar matrix components like salts and proteins. The choice of organic solvent is critical for achieving high extraction recovery.[2]

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Cholestenone.

Experimental Protocol: LLE

-

Sample Preparation:

-

Pipette 200 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

-

Add 10 µL of Cholestenone-d5 internal standard (IS) solution at a known concentration (e.g., 1 µg/mL) to each sample, calibrator, and quality control (QC) sample.

-

-

Protein Precipitation:

-

Add 600 µL of cold acetonitrile to precipitate proteins.[3]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Extraction:

-

Carefully transfer the supernatant to a new glass tube.

-

Add 1.5 mL of hexane (or another nonpolar solvent like methyl tert-butyl ether).

-

Vortex for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

-

Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.

-

-

Dry-down and Reconstitution:

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitute the dried extract in 100 µL of a suitable solvent.

-

For LC-MS analysis: Use the initial mobile phase composition (e.g., 80:20 Methanol:Water).

-

For GC-MS analysis: Proceed with the derivatization protocol (see below).

-

-

Protocol 2: Solid-Phase Extraction (SPE)

Principle: SPE is a chromatographic technique used to clean up and concentrate analytes from a sample matrix.[4] For cholestenone, a reversed-phase (e.g., C18) sorbent is commonly used. The nonpolar analyte is retained on the hydrophobic sorbent while polar interferences are washed away. The analyte is then eluted with a small volume of a nonpolar organic solvent.[5] This method often results in a cleaner extract compared to LLE.

Caption: Workflow for Solid-Phase Extraction (SPE) of Cholestenone.

Experimental Protocol: SPE (Reversed-Phase C18)

-

Sample Pre-treatment:

-

To 200 µL of plasma or serum, add 10 µL of Cholestenone-d5 IS solution.

-

Add 200 µL of 0.1 M sodium hydroxide and vortex. Incubate for 15 minutes at 60°C for saponification of any esterified forms (optional, depending on analytical needs).

-

Neutralize with an appropriate acid and add 400 µL of water to dilute the sample.

-

Centrifuge at 10,000 x g for 10 minutes to remove any precipitate.

-

-

SPE Cartridge Preparation (e.g., C18, 100 mg):

-

Condition: Pass 2 mL of methanol through the cartridge.

-

Equilibrate: Pass 2 mL of HPLC-grade water through the cartridge. Do not allow the sorbent bed to go dry.[5]

-

-

Extraction:

-

Load: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

Wash: Wash the cartridge with 2 mL of 40% methanol in water to remove polar impurities.

-

Elute: Elute the cholestenone and the IS with 2 mL of methanol or acetonitrile into a clean collection tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitute the extract in 100 µL of a suitable solvent for LC-MS or GC-MS analysis as described in the LLE protocol.

-

Downstream Analysis: GC-MS Derivatization

For GC-MS analysis, a derivatization step is required to increase the volatility and thermal stability of cholestenone.[6] Silylation is a common method, which converts the ketone functional group to a more stable enol-trimethylsilyl (TMS) ether.

Caption: Workflow for GC-MS Silylation Derivatization.

Protocol: Silylation

-

Ensure the sample extract from the LLE or SPE procedure is completely dry.

-

Add 50 µL of a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to the dried extract.[6]

-

Seal the vial tightly and vortex for 10 seconds.

-

Incubate the vial at 60°C for 30 minutes to ensure the reaction goes to completion.[7]

-

Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Quantitative Data Summary

The following table summarizes typical performance metrics that can be expected when developing an assay for sterols like cholestenone using the described sample preparation techniques. Actual values must be determined during in-house method validation.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Notes |

| Recovery | 75-95% | 85-105% | SPE often provides higher and more consistent recovery. |

| Precision (%RSD) | < 15% | < 10% | Cleaner extracts from SPE generally lead to better precision. |

| Matrix Effects | Moderate to High | Low to Moderate | SPE is more effective at removing interfering matrix components. |

| Throughput | Moderate | High (amenable to automation) | SPE can be performed in 96-well plate format for high throughput. |

| Solvent Usage | High | Low to Moderate | SPE is a more environmentally friendly technique. |

Both LLE and SPE are effective methods for the preparation of biological samples for Cholestenone-d5 based quantitative analysis.

-

LLE is a cost-effective and straightforward method suitable for smaller sample batches but may be more susceptible to matrix effects.

-

SPE generally provides a cleaner extract, leading to higher recovery, better precision, and reduced matrix effects. It is highly recommended for methods requiring the lowest limits of detection and is easily automated for high-throughput applications.

The choice between methods will depend on the specific requirements of the assay, including sensitivity, sample throughput, and available instrumentation. For GC-MS analysis, a subsequent derivatization step is mandatory for achieving optimal chromatographic performance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. diva-portal.org [diva-portal.org]

- 4. selectscience.net [selectscience.net]

- 5. benchchem.com [benchchem.com]

- 6. Separation and Determination of Some of the Main Cholesterol-Related Compounds in Blood by Gas Chromatography-Mass Spectrometry (Selected Ion Monitoring Mode) [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Cholestenone-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cholestenone-d5 in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of sterols. The information is targeted towards researchers, scientists, and professionals in drug development who require accurate and precise measurement of sterols in biological matrices.

Introduction to Isotope Dilution Mass Spectrometry for Sterol Analysis